molecular formula C4H3ClN2O B3075600 1H-Pyrazole-4-carbonyl chloride CAS No. 103286-53-9

1H-Pyrazole-4-carbonyl chloride

Cat. No.: B3075600
CAS No.: 103286-53-9
M. Wt: 130.53 g/mol
InChI Key: KWLGFSHSTADSKH-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonyl chloride is a versatile acyl halide intermediate prized for its role in constructing complex molecules through nucleophilic acyl substitution reactions. Its core structure serves as a key scaffold in medicinal and agrochemical research, particularly in the synthesis of novel active ingredients. For instance, derivatives like 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8) and 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (CAS 98298-63-6) are critical building blocks in the development of modern fungicides and pharmaceuticals. This compound and its substituted analogs are characterized by their reactivity, where the carbonyl chloride group ( C(=O)Cl ) readily reacts with amines and alcohols to form amide and ester bonds, respectively. This mechanism allows researchers to efficiently conjugate the pyrazole heterocycle to other molecular systems, thereby fine-tuning biological activity, solubility, and metabolic stability. Common research applications include use as a synthetic intermediate for crop protection products and as a precursor in pharmaceutical discovery labs. As a highly reactive reagent, it requires careful handling. It is typically characterized as corrosive , causing severe skin burns and eye damage (GHS Hazard Statement H314). Safe handling necessitates the use of personal protective equipment and operations within a well-ventilated fume hood. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-pyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLGFSHSTADSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrazole 4 Carbonyl Chloride and Its Substituted Analogues

Synthetic Routes from 1H-Pyrazole-4-carboxylic Acids

The conversion of 1H-pyrazole-4-carboxylic acids into their corresponding acid chlorides is a fundamental and widely employed transformation. This approach typically involves the use of common chlorinating agents, with thionyl chloride and phosphorus oxychloride being prominent examples.

Thionyl Chloride-Mediated Syntheses

Thionyl chloride (SOCl₂) is a frequently utilized reagent for the synthesis of 1H-pyrazole-4-carbonyl chloride from its carboxylic acid counterpart. masterorganicchemistry.com This reaction is a classic method for acid chloride formation and is applicable to a wide range of pyrazole (B372694) substrates, including those with various substituents on the ring. The process generally involves reacting the pyrazole-4-carboxylic acid with thionyl chloride, often in an inert solvent such as toluene. The reaction may be conducted at elevated temperatures to ensure complete conversion.

In some instances, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is achieved by treating 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of catalytic DMF. Similarly, substituted pyrazole-3-carboxylic acids, such as 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, can be converted to their corresponding acid chlorides using thionyl chloride. researchgate.net

It is important to note that the reaction conditions can sometimes lead to unexpected outcomes. For instance, the reaction of certain 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride has been reported to result in dimerization to form 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates, rather than the expected 5-chloropyrazole derivatives. nih.govbeilstein-journals.org

Table 1: Examples of Thionyl Chloride-Mediated Syntheses of Pyrazole Carbonyl Chlorides

Starting MaterialProductReagents and ConditionsReference
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chlorideSOCl₂, toluene, 70°C, 4 hours
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideSOCl₂, catalytic DMF
4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideThionyl chloride researchgate.net
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideThionyl chloride researchgate.netresearchgate.net

Utilization of Phosphorus Oxychloride and Related Chlorinating Agents

Phosphorus oxychloride (POCl₃) is another key reagent in the synthesis of pyrazole derivatives, often employed in the Vilsmeier-Haack reaction. mdpi.comnih.gov This reaction typically introduces a formyl group onto the pyrazole ring, which can then be further manipulated. umich.edunih.gov For instance, 1-phenylpyrazolones can undergo formylation with a Vilsmeier reagent (prepared from DMF and excess POCl₃) to yield 5-chloropyrazole-4-carbaldehydes. beilstein-journals.org These aldehydes can be oxidized to the corresponding carboxylic acids, which are then precursors to the carbonyl chlorides. beilstein-journals.org

In addition to its role in the Vilsmeier-Haack reaction, POCl₃ can also act as a chlorinating agent to convert hydroxypyrazoles to chloropyrazoles. beilstein-journals.org For example, 4-benzoyl-5-hydroxypyrazoles can be treated with POCl₃ to yield the corresponding 4-benzoyl-5-chloropyrazoles. nih.govbeilstein-journals.org Phosphorus oxychloride has also been used in one-pot syntheses of pyrazolo[3,4-d]pyrimidin-4-ones, where it acts as both a chlorinating agent and an oxidant. researchgate.net

The Vilsmeier-Haack reagent, prepared from POCl₃ and DMF, is a versatile tool for the synthesis of various substituted 1H-pyrazole-4-carbaldehydes from the corresponding hydrazones. nih.govigmpublication.org These carbaldehydes are important intermediates that can be oxidized to the carboxylic acids needed for the synthesis of the target carbonyl chlorides.

Table 2: Applications of Phosphorus Oxychloride in Pyrazole Synthesis

Reaction TypeStarting MaterialReagentsProductReference
Vilsmeier-Haack Formylation1-PhenylpyrazolonesDMF, excess POCl₃5-Chloropyrazole-4-carbaldehydes beilstein-journals.org
Chlorination4-Benzoyl-5-hydroxypyrazolesPOCl₃4-Benzoyl-5-chloropyrazoles nih.govbeilstein-journals.org
Vilsmeier-Haack CyclizationHydrazonesPOCl₃, DMF1H-Pyrazole-4-carbaldehydes nih.gov
One-pot Synthesis5-Amino-N-substituted-1H-pyrazole-4-carbonitrile and aliphatic acidsPOCl₃1-Arylpyrazolo[3,4-d]pyrimidin-4-ones researchgate.net

Preparation via Functionalization of the Pyrazole Ring

An alternative strategy to the synthesis of this compound and its analogues involves the construction and functionalization of the pyrazole ring itself, leading to precursors that can be readily converted to the desired acid chloride.

Introduction of Halogenated Substituents (e.g., Difluoromethyl, Trifluoromethyl)

The introduction of fluorinated substituents, such as difluoromethyl (CF₂H) and trifluoromethyl (CF₃), into the pyrazole ring is of significant interest due to the unique properties these groups impart on the resulting molecules. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a key example. evitachem.com The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and then with methyl hydrazine (B178648). wikipedia.org The resulting ester is hydrolyzed to the carboxylic acid, which is then converted to the carbonyl chloride. wikipedia.org

Similarly, pyrazole derivatives bearing trifluoromethyl groups are also of importance. bibliomed.org The synthesis of these compounds often involves the use of trifluoromethyl-containing building blocks. For example, the reaction of (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate with (3,5-dichlorophenyl)hydrazine yields ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. bibliomed.org This acid can then be converted to the acid chloride.

Table 3: Synthesis of Halogenated Pyrazole Derivatives

CompoundSynthetic ApproachKey IntermediatesReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidCyclization of a difluoromethyl-containing precursorEthyl ester of difluoroacetoacetic acid, methyl hydrazine wikipedia.org
1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidCyclization with a trifluoromethyl-containing precursor(E)-1-Ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate, (3,5-dichlorophenyl)hydrazine bibliomed.org

Formation from Pyrazolylcarbaldehyde Precursors

Pyrazolylcarbaldehydes serve as versatile intermediates in the synthesis of 1H-pyrazole-4-carbonyl chlorides. The Vilsmeier-Haack reaction is a powerful method for the formylation of pyrazoles at the 4-position. umich.edunih.govktu.edu For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated under Vilsmeier-Haack conditions to produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

These pyrazole-4-carbaldehydes can then be oxidized to the corresponding carboxylic acids. A common oxidizing agent for this transformation is potassium permanganate (B83412). umich.edu The resulting carboxylic acid can subsequently be converted to the desired this compound using standard chlorinating agents like thionyl chloride. This two-step sequence from the aldehyde provides a reliable route to the target acid chlorides.

Table 4: Synthesis via Pyrazolylcarbaldehyde Intermediates

Starting MaterialIntermediateTransformationProductReference
1,3-Disubstituted 5-chloro-1H-pyrazoles5-Chloro-1H-pyrazole-4-carbaldehydesVilsmeier-Haack formylation5-Chloro-1H-pyrazole-4-carbaldehydes arkat-usa.org
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acidOxidation with KMnO₄5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid umich.edu

Synthesis from Furandione and Hydrazine Derivatives

The reaction of furan-2,3-diones with hydrazine derivatives provides a pathway to pyrazole carboxylic acids. Specifically, furan-2,3-diones react with various hydrazines in boiling benzene (B151609) to yield pyrazole-3-carboxylic acids. researchgate.net For example, 4-benzoyl-5-phenyl-furan-2,3-dione reacts with phenylhydrazones to produce pyrazole-3-carboxylic acids. researchgate.net These acids can then be converted to the corresponding pyrazole-3-carbonyl chlorides by treatment with thionyl chloride. researchgate.net

While this method has been reported for the synthesis of pyrazole-3-carboxylic acid derivatives, its direct application to the synthesis of this compound may be less common. However, the principle of using dicarbonyl compounds and their equivalents in condensation reactions with hydrazines is a cornerstone of pyrazole synthesis. nih.govyoutube.comnih.gov

Table 5: Synthesis of Pyrazole Carboxylic Acids from Furandiones

Furan-2,3-dione DerivativeHydrazine DerivativeProductReference
4-Benzoyl-5-phenyl-furan-2,3-dionePhenylhydrazonesPyrazole-3-carboxylic acids researchgate.net
Furan-2,3-dionesVarious hydrazinesPyrazole-3-carboxylic acids researchgate.net

Regioselective Synthesis Strategies for Pyrazole-4-carbonyl Chlorides

The regioselective synthesis of 1H-pyrazole-4-carbonyl chlorides is most reliably achieved through a multi-step approach that establishes the C4-substituent early and with high specificity. The Vilsmeier-Haack reaction is a cornerstone of this strategy, providing a dependable method for the formylation of the pyrazole ring specifically at the C4 position. researchgate.netmdpi.comresearchgate.net

The typical synthetic sequence commences with a suitably substituted pyrazole or a precursor hydrazone. The Vilsmeier-Haack reaction, employing a reagent typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), effectively introduces a formyl group (-CHO) onto the C4 position of the pyrazole nucleus, yielding a pyrazole-4-carbaldehyde. arkat-usa.orgresearchgate.netchemmethod.comcore.ac.uk This reaction is noted for its excellent regioselectivity and applicability to a wide range of substrates, including those with existing substitutions at other positions. arkat-usa.org Some protocols have explored microwave-assisted conditions to enhance reaction efficiency. researchgate.net

Once the pyrazole-4-carbaldehyde is secured, the next step involves the oxidation of the aldehyde functionality to a carboxylic acid (-COOH). researchgate.net This transformation can be accomplished using various oxidizing agents, with potassium permanganate (KMnO₄) being a classic and effective choice. nih.gov Phase transfer catalysis has also been employed to facilitate the oxidation of pyrazole-4-carbaldehydes in biphasic systems. asianpubs.org

The final step is the conversion of the pyrazole-4-carboxylic acid to the target acyl chloride, this compound. This is typically achieved by treatment with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govprepchem.com The addition of a catalytic amount of DMF can facilitate the reaction with thionyl chloride. prepchem.com This three-step sequence—formylation, oxidation, and chlorination—represents a robust and highly regioselective pathway to pyrazole-4-carbonyl chlorides.

Precursor TypeKey ReactionIntermediateFinal StepProductRef.
HydrazonesVilsmeier-Haack Reaction (POCl₃/DMF)Pyrazole-4-carbaldehydesOxidation (e.g., KMnO₄) then Chlorination (e.g., SOCl₂)1,3-Disubstituted Pyrazole-4-carbonyl chlorides researchgate.netnih.gov
1,3-Disubstituted-5-chloro-1H-pyrazolesVilsmeier-Haack Reaction (POCl₃/DMF)5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydesOxidation then Chlorination5-Chloro-1,3-disubstituted Pyrazole-4-carbonyl chlorides arkat-usa.org
Acetophenone HydrazonesMicrowave-assisted Vilsmeier-HaackSubstituted Pyrazole-4-carbaldehydesOxidation then ChlorinationSubstituted Pyrazole-4-carbonyl chlorides researchgate.net
1-Phenyl-1H-pyrazol-3-olVilsmeier-Haack ReactionPyrazole-4-carbaldehydesOxidation then Chlorination1-Phenyl-pyrazole-4-carbonyl chloride derivatives mdpi.com

Catalytic Approaches in the Formation of Acyl Pyrazole Derivatives

Directly introducing an acyl group onto the pyrazole ring using catalytic methods offers a more atom-economical and potentially scalable alternative to multi-step syntheses. Research in this area has explored various catalytic systems, including Brønsted acids, Lewis acids, and transition metals, to achieve C-H acylation, primarily at the C4 position.

A straightforward catalytic approach involves the direct electrophilic acylation of N-substituted pyrazoles. Studies have shown that pyrazoles can be smoothly acylated at the C4-position by reacting them with carboxylic acid anhydrides in the presence of a catalytic amount of concentrated sulfuric acid (a Brønsted acid). This method provides good yields of 1-substituted 4-acylpyrazoles and is scalable. researchgate.netmdpi.com

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for C-H functionalization, including acylation. Palladium catalysts have been successfully used for the C-H arylation and benzylation of pyrazoles, where the presence of an electron-withdrawing group at the C4 position can activate the C5-H bond. researchgate.netnih.gov More directly, heterogeneous palladium nanoparticles have been shown to catalyze the ortho-directed C-H acylation of N-phenylpyrazoles with aldehydes. thieme-connect.com The regioselectivity of palladium-catalyzed direct arylations can be challenging, often yielding mixtures of C4 and C5-arylated products, but specific conditions have been developed to favor 4-arylpyrazoles. academie-sciences.fracademie-sciences.fr

Copper-based catalysts are also prominent in pyrazole chemistry. While many applications focus on N-arylation, copper catalysts have been employed for the synthesis of acyl pyrazoles. acs.org For instance, copper-catalyzed cascade reactions can form substituted pyrazoles, and specific protocols for dehydrogenative cross-coupling under aerobic conditions have been developed to synthesize pyrazole-3-carboxylates. rsc.orgacs.org Lewis acids like copper(II) triflate (Cu(OTf)₂) are known to be highly efficient catalysts for acylation reactions of various functional groups under mild conditions, suggesting their potential for direct pyrazole acylation. organic-chemistry.org

Catalyst TypeCatalyst ExampleAcylating Agent / PrecursorSubstrateProduct TypeRef.
Brønsted AcidH₂SO₄ (catalytic)Carboxylic AnhydridesN-Alkyl PyrazolesN-Alkyl-4-acylpyrazoles researchgate.net
Palladium (Heterogeneous)Pd Nanoparticles on KaolinAldehydesN-PhenylpyrazoleN-Phenyl-ortho-acylpyrazoles thieme-connect.com
Palladium (Homogeneous)Pd(OAc)₂Aryl Bromides1,3,5-Trisubstituted Pyrazoles4-Aryl-1,3,5-trisubstituted pyrazoles academie-sciences.fr
CopperCu(OTf)₂Alkenyl HydrazonesPyrene-substituted hydrazonesPyrene-pyrazole-carboxylates acs.org
Lewis AcidSc(OTf)₃, Cu(OTf)₂VariousAlcohols, Thiols (general)Acylated Products organic-chemistry.orgacs.org

Mechanistic Investigations of Reactions Involving 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactionsmasterorganicchemistry.comlibretexts.org

The reactivity of the carbonyl group can be significantly influenced by substituents on the pyrazole (B372694) ring. For instance, the presence of an electron-withdrawing trifluoromethyl (CF₃) group enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity in nucleophilic acyl substitution reactions.

The reaction of 1H-pyrazole-4-carbonyl chloride with primary or secondary amines is a robust method for forming pyrazole-4-carboxamides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. Following the addition-elimination pathway, a molecule of hydrogen chloride is eliminated (often scavenged by a base or excess amine), yielding the corresponding amide. researchgate.netresearchgate.net

While specific kinetic studies on this compound itself are not extensively detailed, the reaction pathways are well-established. The synthesis of various N-substituted pyrazole-4-carboxamides demonstrates the broad applicability of this reaction. evitachem.comresearchgate.net For example, reacting substituted pyrazole-4-carbonyl chlorides with various amines is a key step in producing compounds with potential biological activity. nih.gov

Table 1: Examples of Amidation Products from Pyrazole-4-Carboxamides

Pyrazole Precursor Amine Product
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride Various amines N-substituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides nih.gov
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride 2-(5-Bromo-1H-indazol-1-yl)aniline N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide evitachem.com

Esterification of this compound occurs when it is treated with an alcohol. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. The reaction follows the same addition-elimination mechanism, resulting in the formation of a pyrazole-4-carboxylate ester and HCl. libretexts.orgresearchgate.net This method is a direct and efficient way to synthesize various ester derivatives. For instance, the synthesis of pyrazole-4-carboxylic oxime esters involves the reaction of a substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with a benzaldehyde (B42025) oxime in the presence of a base like triethylamine. researchgate.net

Thioesterification follows a parallel mechanism, with a thiol (R-SH) acting as the nucleophile instead of an alcohol. The sulfur atom, being a soft and potent nucleophile, readily attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding a thioester. These reactions are crucial for synthesizing a diverse range of pyrazole derivatives. evitachem.com

A significant application of this compound is in the synthesis of pyrazole acyl thiourea (B124793) derivatives. This transformation is a multi-step process. nih.govresearchgate.net

Formation of an Isothiocyanate Intermediate : The first step involves the reaction of the pyrazole-4-carbonyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate (NH₄SCN). This proceeds via a nucleophilic acyl substitution where the thiocyanate anion attacks the carbonyl carbon, displacing the chloride. The resulting acyl thiocyanate is unstable and rearranges to form the more stable 1H-pyrazole-4-carbonyl isothiocyanate. nih.govsigmaaldrich.com The use of a phase transfer catalyst like PEG-400 can facilitate this step. nih.gov

Reaction with an Amine : The newly formed acyl isothiocyanate is a potent electrophile. It readily reacts with a primary or secondary amine. The nucleophilic nitrogen of the amine attacks the central carbon of the isothiocyanate group (-N=C=S), leading to the formation of the final N,N'-disubstituted acyl thiourea. nih.govnih.gov

This two-step, one-pot reaction sequence has been used to generate a wide library of acyl thiourea compounds with varying substituents on both the pyrazole ring and the terminal amine. nih.govresearchgate.net

Table 2: Synthesis of Representative Pyrazole Acyl Thioureas

Pyrazole Carbonyl Chloride Intermediate Amine Reactant Final Acyl Thiourea Product Yield
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride 2-Fluoro-5-(trifluoromethyl)phenylamine 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea 81.3% researchgate.net
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride 2-Fluorobenzylamine 1-(2-Fluorobenzyl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiourea 82.9% nih.gov

Cycloaddition Reactions Directed by the Carbonyl Chloride Moiety

While cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself from precursors like 1,3-dicarbonyls and hydrazines, specific examples of cycloaddition reactions where the 4-carbonyl chloride moiety of this compound directly participates or directs the regioselectivity are not extensively documented in the available literature. organic-chemistry.orgmdpi.com Reactions such as the Diels-Alder reaction have been studied for 4H-pyrazoles, which act as dienes, but this involves a different tautomeric form and ring system. mdpi.com The primary role of the this compound in synthetic chemistry is as an acylating agent through nucleophilic substitution pathways.

Influence of Substituents on Reaction Selectivity and Mechanismacs.orgevitachem.com

Substituents on the pyrazole ring and on the reacting nucleophile have a profound impact on reaction outcomes.

Substituents on the Pyrazole Ring : Electron-withdrawing groups (EWGs) at positions 3 or 5 of the pyrazole ring increase the electrophilic character of the carbonyl carbon. For example, a trifluoromethyl (CF₃) or difluoromethyl (CHF₂) group makes the carbonyl carbon more susceptible to nucleophilic attack, thus accelerating the rate of acyl substitution reactions. evitachem.com Conversely, electron-donating groups would decrease reactivity. This electronic effect is a key consideration in planning syntheses involving these intermediates. iiste.org

Substituents on the Nucleophile : The nature of the nucleophile itself is critical. In the synthesis of acyl thioureas, the structure of the amine used in the second step determines the final substitution pattern. nih.govnih.gov Steric hindrance on the amine can slow down the reaction rate. Furthermore, the electronic properties of substituents on an aromatic amine can modulate its nucleophilicity, influencing reaction efficiency.

Studies on the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles have shown that even bulky substituents on starting materials can be tolerated, although they may influence reaction rates and, in some cases, regioselectivity during the initial formation of the pyrazole ring. acs.org

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving this compound are understood through the characterization and postulation of key intermediates and transition states.

Tetrahedral Intermediate : In all nucleophilic acyl substitution reactions (amidation, esterification, etc.), the reaction proceeds through a transient, high-energy tetrahedral intermediate. libretexts.org This species is formed when the nucleophile adds to the carbonyl carbon. While generally too unstable to be isolated, its existence is the cornerstone of the accepted addition-elimination mechanism.

Acyl Isothiocyanate Intermediate : In the formation of acyl thioureas, the 1H-pyrazole-4-carbonyl isothiocyanate is a crucial and characterizable intermediate. nih.govresearchgate.net It is formed from the reaction of the carbonyl chloride with ammonium thiocyanate and is subsequently consumed by the amine. Its stability is sufficient to allow for a one-pot, two-step procedure where it is formed in situ before the amine is added. sigmaaldrich.com The elucidation of this intermediate provides a clear picture of the reaction mechanism for forming these complex thiourea derivatives.

1h Pyrazole 4 Carbonyl Chloride As a Versatile Synthetic Building Block

Role as an Intermediate in Agrochemical and Advanced Chemical Syntheses

1H-Pyrazole-4-carbonyl chloride is a highly reactive heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex chemical compounds. Its utility stems from the pyrazole (B372694) core, a privileged scaffold in medicinal and agrochemical chemistry, combined with the versatile reactivity of the acid chloride group. This combination allows for its incorporation into larger molecules, particularly as a precursor for pyrazole-carboxamides, which are prominent in the development of modern agrochemicals. The pyrazole ring system is found in numerous biologically active compounds, including fungicides and insecticides.

The reactivity of this compound makes it a key building block for creating new molecules with desired biological or material properties. The acid chloride function readily reacts with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This straightforward reactivity is exploited in the construction of diverse molecular libraries for screening purposes in drug discovery and agrochemical research.

Pathways to Functionalized Pyrazole-Carboxamide Precursors

The synthesis of functionalized pyrazole-carboxamides from this compound is a direct and efficient process. The primary pathway involves the acylation of a primary or secondary amine with the pyrazole-4-carbonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, leads to the formation of a stable amide bond.

This method is fundamental to the creation of numerous commercial and investigational agrochemicals, particularly succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The pyrazole-carboxamide moiety is a key component of many SDHIs, where it plays a critical role in binding to the target enzyme. The general synthetic route allows for extensive variation of the amine component, enabling the fine-tuning of the final product's biological activity, selectivity, and physicochemical properties.

For instance, novel pyrazole-aromatic containing carboxamides have been designed and synthesized as potent SDH inhibitors. nih.gov The synthesis involves reacting a substituted pyrazole-4-carbonyl chloride with a substituted aniline (B41778) derivative. The resulting N-aryl-pyrazole-carboxamides have shown significant in vitro and in vivo antifungal activities. nih.gov

Table 1: Synthesis of Pyrazole-Carboxamide Derivatives

Starting Material Reagent Product Application
This compound Substituted Aniline N-Aryl-1H-pyrazole-4-carboxamide SDHI Fungicide Precursor nih.gov
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride Primary/Secondary Amine N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide Synthetic Intermediate biosynth.com

This table illustrates the general pathway for synthesizing pyrazole-carboxamides from this compound and its derivatives.

The development of parallel synthesis techniques has further expanded the utility of this pathway, allowing for the rapid generation of libraries of pyrazole-carboxamide analogues for high-throughput screening. thieme-connect.de

Synthesis of Analogs with Specific Structural Motifs (e.g., Fluorinated Analogues)

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced efficacy, metabolic stability, and lipophilicity. This compound and its derivatives serve as valuable precursors for the synthesis of fluorinated pyrazole analogues.

One common strategy involves the use of a fluorinated starting material, such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which can be converted to its corresponding carbonyl chloride with reagents like thionyl chloride. chemicalbook.com This fluorinated intermediate can then be used in subsequent reactions to build more complex fluorinated pyrazole structures.

Another approach involves the direct fluorination of a pyrazole ring system. While direct fluorination of the parent this compound is less common, related pyrazole derivatives can be fluorinated using electrophilic fluorinating agents like Selectfluor™. thieme-connect.deresearchgate.netmdpi.com For example, 1H-pyrazoles can be reacted with Selectfluor™ to produce 4-fluoropyrazoles or even 4,4-difluoro-1H-pyrazoles. thieme-connect.deresearchgate.net These fluorinated pyrazoles can then be further functionalized. The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in pyrazole formation, providing a pathway to specific fluorinated analogs. conicet.gov.ar

Table 2: Examples of Fluorinated Pyrazole Analogs and Precursors

Compound Name Molecular Formula Application/Significance
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride C₁₁H₈ClFN₂O Intermediate for fluorinated agrochemicals and pharmaceuticals. chemicalbook.com
4,4-Difluoro-1H-pyrazole C₃H₂F₂N₂ A novel fluorinated heterocyclic system. thieme-connect.de

This table highlights key fluorinated pyrazole compounds and their relevance, demonstrating the role of fluorination in modifying pyrazole-based structures.

The synthesis of these fluorinated analogs is of significant interest in the development of new agrochemicals and pharmaceuticals with improved performance characteristics.

Derivatization Strategies and Functional Group Transformations of 1h Pyrazole 4 Carbonyl Chloride

Amide Synthesis with Primary and Secondary Amines

The reaction of 1H-pyrazole-4-carbonyl chloride with primary and secondary amines is a fundamental method for the synthesis of pyrazole-4-carboxamides. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com The subsequent loss of a chloride ion and a proton results in the formation of a stable amide bond. youtube.com

The versatility of this reaction allows for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides by varying the amine component. Both primary and secondary amines can be effectively used, leading to the formation of secondary and tertiary amides, respectively. youtube.com These reactions are typically carried out under mild conditions and can tolerate a variety of functional groups on both the pyrazole (B372694) and amine components. nih.gov

For instance, the reaction of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride with various amines is a key step in the synthesis of several commercially important fungicides. evitachem.com The resulting amides exhibit potent inhibitory activity against succinate (B1194679) dehydrogenase, a crucial enzyme in the fungal respiratory chain. evitachem.com

Table 1: Examples of Amide Synthesis from this compound Derivatives

This compound DerivativeAmineProduct
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chlorideVarious primary and secondary aminesFungicidal N-substituted pyrazole-4-carboxamides
1-Phenyl-1H-pyrazole-4-carbonyl chloride2,3-Diaminopyridine1H-Pyrazole-3-carboxamide derivative

Ester and Thioester Formation

Similar to amide synthesis, this compound readily reacts with alcohols and thiols to form the corresponding esters and thioesters. This transformation also follows a nucleophilic acyl substitution pathway. The carbonyl chloride group's high reactivity makes it an excellent acylating agent for these nucleophiles. evitachem.com

The synthesis of pyrazole-4-carboxylates is a significant process in the production of various agrochemicals. For example, esters of 1-H-pyrazole-4-carboxylic acids are valuable intermediates. google.com The reaction conditions for esterification are generally mild, often requiring just the alcohol and a base to neutralize the HCl byproduct.

Thioester formation proceeds analogously with thiols as the nucleophile. While less common than their ester counterparts, pyrazole-4-carbothioates are also accessible through this method. The reactivity of the carbonyl chloride allows for efficient conversion to these sulfur-containing derivatives. evitachem.com

Preparation of Hydrazides and Related Nitrogenous Derivatives

The reaction of this compound with hydrazine (B178648) and its derivatives provides access to pyrazole-4-carbohydrazides. These compounds are valuable precursors for the synthesis of a variety of heterocyclic systems and have been investigated for their potential pharmacological activities. researchgate.net

The synthesis involves the nucleophilic attack of the hydrazine on the carbonyl chloride. The direct reaction of pyrazole-4-carboxylic acid esters with hydrazine hydrate (B1144303) has been reported to be unsuccessful in some cases, highlighting the utility of the more reactive acid chloride. researchgate.net For example, new 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives were successfully prepared in high yields from the corresponding pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. researchgate.net

Furthermore, these hydrazides can be further elaborated. For instance, the reaction of galloyl hydrazide with various ketones, followed by treatment with phosphoryl trichloride (B1173362) in dimethylformamide, leads to the formation of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes. chemmethod.com

Conversion to 1H-Pyrazole-4-carbonyl Isothiocyanates and Subsequent Transformations

This compound can be converted into the corresponding isothiocyanate derivative through reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. This transformation introduces a new reactive handle into the molecule. For example, 1-phenyl-1H-pyrazole-4-carbonyl chloride reacts with ammonium thiocyanate in the presence of a phase transfer catalyst like PEG-400 to yield the isothiocyanate.

The resulting pyrazole-4-carbonyl isothiocyanates are versatile intermediates that can undergo a variety of subsequent transformations. For instance, they can react with amines to form thiourea (B124793) derivatives. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with phenyl isothiocyanate is a key step in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg

Oxime Ester Derivatization

While direct examples involving this compound are not prevalent in the provided search results, the derivatization of carbonyl compounds to form oxime esters is a known transformation. This would theoretically involve the reaction of a pyrazole-4-carboxaldehyde or ketone with a hydroxylamine (B1172632) derivative to form an oxime, followed by acylation with a suitable acyl chloride.

Given the reactivity of this compound, it could potentially be used to acylate an existing oxime, forming an oxime ester. This class of compounds has applications in various fields, including as precursors to other functional groups.

Halogen Exchange Reactions for Novel Pyrazole-4-carbonyl Halides

Although direct examples of halogen exchange reactions starting from this compound were not found in the search results, this type of transformation is a fundamental process in organic chemistry. It would involve reacting the carbonyl chloride with a source of another halogen, such as a fluoride (B91410), bromide, or iodide salt, to produce the corresponding pyrazole-4-carbonyl halide.

This strategy would be valuable for modulating the reactivity of the acyl halide. For instance, a pyrazole-4-carbonyl fluoride would be less reactive than the chloride, which could be advantageous in certain synthetic applications requiring greater selectivity. Conversely, the corresponding bromide or iodide would be more reactive.

Spectroscopic and Structural Characterization of 1h Pyrazole 4 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For derivatives of 1H-pyrazole-4-carbonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govresearchgate.netktu.edu

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In the context of this compound derivatives, specific proton signals are characteristic of the pyrazole (B372694) ring and any substituents.

The ¹H NMR spectrum of pyrazole itself shows distinct signals for its protons. researchgate.netchemicalbook.com For substituted derivatives, the chemical shifts and coupling patterns of the pyrazole ring protons are influenced by the nature and position of the substituents. For instance, in 1-phenyl-1H-pyrazole-4-carbonyl chloride, the pyrazole protons resonate at approximately δ 8.3–8.5 ppm, while the aromatic protons of the phenyl group appear as multiplets between δ 7.2–8.1 ppm.

In a study of 3,5-diethyl-1-phenyl-1H-pyrazole, the proton on the C4 carbon of the pyrazole ring appeared as a singlet at δ 6.08 ppm. rsc.org For 3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles, the pyrazole ring protons show characteristic signals that aid in their structural assignment. nih.gov The analysis of various 1-phenyl-1H-pyrazole derivatives has led to the complete assignment of their ¹H NMR chemical shifts and coupling constants. nih.gov

Representative ¹H NMR Data for 1H-Pyrazole Derivatives:

CompoundSolventProtonChemical Shift (δ ppm)
PyrazoleCCl₄H-3, H-57.5
PyrazoleCCl₄H-46.2
1-Phenyl-1H-pyrazole-4-carbonyl chloride-Pyrazole Protons8.3-8.5
1-Phenyl-1H-pyrazole-4-carbonyl chloride-Aromatic Protons7.2-8.1
3,5-diethyl-1-phenyl-1H-pyrazoleCDCl₃H-46.08
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazoleCDCl₃H-45.92
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃H-46.05
1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazoleCDCl₃H-46.0

This table presents a selection of reported ¹H NMR data for pyrazole and its derivatives to illustrate typical chemical shifts.

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, allowing for the identification of different carbon types (e.g., carbonyl, aromatic, aliphatic).

A study on 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showed the pyrazole C-4 carbon at δ 110.1 ppm, while the C-3(5) carbons resonated at δ 138.7 and 153.6 ppm. ktu.edu This demonstrates the utility of ¹³C NMR in distinguishing between the carbon atoms of the pyrazole ring.

Representative ¹³C NMR Data for 1H-Pyrazole Derivatives:

CompoundSolventCarbonChemical Shift (δ ppm)
3,5-diethyl-1-phenyl-1H-pyrazoleCDCl₃C-3154.7
3,5-diethyl-1-phenyl-1H-pyrazoleCDCl₃C-4103.2
3,5-diethyl-1-phenyl-1H-pyrazoleCDCl₃C-5145.8
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃C-3151.8
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃C-4107.0
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃C-5147.7
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazoleCDCl₃C-3148.3
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazoleCDCl₃C-4108.0
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazoleCDCl₃C-5139.4

This table provides examples of ¹³C NMR chemical shifts for various pyrazole derivatives, highlighting the influence of substituents on the carbon resonances.

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the chemical environment of fluorine, providing distinct signals for different fluorine-containing groups.

In the synthesis of fluorinated pyrazole derivatives, ¹⁹F NMR is used to confirm the incorporation of fluorine and to distinguish between different fluorinated substituents. For example, in the case of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, the trifluoromethyl (CF₃) group would exhibit a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift and coupling patterns of this signal would provide definitive evidence for the presence and nature of the fluorinated group. The complete assignment of ¹H/(¹⁹F) coupling constants has been achieved for a series of 1-phenyl-1H-pyrazoles' derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds.

For this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band typically appears at a high frequency, in the range of 1750-1810 cm⁻¹. wikipedia.orguobabylon.edu.iq For instance, acetyl chloride shows a strong C=O band near 1800 cm⁻¹. reddit.comchemicalbook.com Conjugation can lower this frequency to the 1760-1780 cm⁻¹ range. uobabylon.edu.iq

Other characteristic absorptions include the N-H stretching vibrations of the pyrazole ring, which are often observed in the region of 3100-3200 cm⁻¹. In a study of 4-halogenated-1H-pyrazoles, a three-component band between 3100 and 3180 cm⁻¹ was associated with N-H stretching. mdpi.com The C-N stretching vibrations of the pyrazole ring typically appear in the 1000-1350 cm⁻¹ region. uobabylon.edu.iq

Characteristic IR Absorption Frequencies for this compound Derivatives:

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Acyl ChlorideC=O Stretch1750 - 1810
Pyrazole RingN-H Stretch3100 - 3200
Pyrazole RingC-N Stretch1000 - 1350
Aromatic RingC-H Stretch~3030
Aromatic RingC=C Stretch1400 - 1600

This table summarizes key IR absorption frequencies that are instrumental in the identification of functional groups in this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. It also reveals fragmentation patterns that can provide valuable structural information.

For this compound and its derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally determined accurate mass with the calculated theoretical mass. The fragmentation patterns observed in the mass spectrum are often characteristic of the pyrazole ring system and its substituents. researchgate.netrsc.org The cleavage of the nitrogen-nitrogen bond is a common fragmentation pathway for pyrazoles, although this can be suppressed by N-substitution. rsc.org

The fragmentation of pyrazoles can be complex and is dependent on the nature and position of substituents. researchgate.netresearchgate.net For example, the mass spectra of pyranopyrazole derivatives have been studied to determine their characteristic fragmentation pathways. nist.gov Electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) has been used for the high-resolution analysis of a large library of pyrazole derivatives, demonstrating the power of this technique for complex mixture analysis. nih.gov

Common Fragmentation Pathways in Pyrazole Derivatives:

Precursor IonFragmentation PathwayResulting Fragment
Molecular Ion (M⁺)Loss of R-CN (from substituent)[M - RCN]⁺
Molecular Ion (M⁺)Cleavage of N-N bondVarious ring-opened fragments
Molecular Ion (M⁺)Loss of a substituent radical[M - R]⁺
Acylium IonLoss of CO[R]⁺

This table illustrates some of the general fragmentation pathways that can be observed in the mass spectra of pyrazole derivatives, aiding in their structural elucidation.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis provides a detailed picture of their solid-state conformation. The crystal structures of several pyrazole derivatives have been reported, revealing details about their molecular geometry and packing in the crystal lattice. rsc.orgacs.org

For example, the crystal structures of 4-halogenated-1H-pyrazoles have been extensively studied. mdpi.comnih.govnih.govnsf.govresearchgate.net These studies have shown that the supramolecular assembly of these compounds is influenced by the halogen substituent, with some forming trimeric hydrogen-bonded motifs while others form catemeric chains. mdpi.comnih.gov The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid has also been determined. researchgate.net

Crystallographic Data for a Representative Pyrazole Derivative (4-chloro-1H-pyrazole):

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.758(2)
b (Å)9.689(2)
c (Å)3.905(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)444.9(2)
Z4

This table presents selected crystallographic data for 4-chloro-1H-pyrazole, illustrating the type of detailed structural information that can be obtained from X-ray crystallography. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For derivatives of this compound, this method provides valuable insights into the electronic structure, particularly the effects of substitution and conjugation on the pyrazole ring and the carbonyl group. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In pyrazole-based compounds, the primary chromophores are the pyrazole ring itself, with its system of conjugated double bonds, and the carbonyl group (C=O) of the carbonyl chloride moiety. The electronic transitions observed in the UV-Vis spectra of these compounds are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. uzh.ch

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally high-energy and result in strong absorption bands, often appearing in the shorter wavelength region of the UV spectrum. uzh.ch The pyrazole ring, as an aromatic heterocycle, exhibits characteristic π → π* transitions.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atoms of the pyrazole ring or the oxygen atom of the carbonyl group, to an antibonding π* orbital. uzh.chmasterorganicchemistry.com These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (lower molar absorptivity) compared to π → π* transitions. masterorganicchemistry.com

The conjugation of the carbonyl group with the pyrazole ring in this compound derivatives is expected to influence the position of the absorption maxima (λmax). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to the unconjugated chromophores. libretexts.org

Detailed research on various pyrazole derivatives confirms these principles. For instance, studies on pyrazole azo dyes have shown that maximum absorption bands in the range of 312–359 nm can be attributed to n → π* and/or π → π* electronic transitions of the chromophoric system. nih.gov The specific position of λmax is sensitive to the substituents on the pyrazole ring and the solvent used. montana.edu In one study, a dye featuring a 3-methyl-1H-pyrazole chromophore exhibited a maximum absorption wavelength at 216 nm. nih.gov The gas-phase UV absorption spectrum of the parent compound, pyrazole, has been reported in the range of 250–110 nm. researchgate.net

The electronic spectra of pyrazole derivatives are often complex, with multiple absorption bands corresponding to the different electronic transitions within the molecule. Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate UV-Vis spectra and assign the observed transitions to specific molecular orbitals. nih.govrsc.org These theoretical calculations help in the detailed interpretation of the experimental spectra.

The following table summarizes the experimental UV-Vis absorption data for several pyrazole derivatives, illustrating the range of electronic transitions observed.

CompoundSolvent/Phaseλmax (nm)Assignment/ChromophoreReference
PyrazoleGas Phase250-110Valence and Rydberg transitions researchgate.net
Ethyl 4-(2-(4-methoxyphenyl)diazen-1-yl)-3-methyl-1H-pyrazole-5-carboxylate (Dye 4a analog)Ethanol2163-methyl-1H-pyrazole nih.gov
Ethyl 4-(2-(4-methoxyphenyl)diazen-1-yl)-3-methyl-1H-pyrazole-5-carboxylate (Dye 4a analog)Ethanol345Azo group nih.gov
Ethyl 4-(2-(4-chlorophenyl)diazen-1-yl)-3-methyl-1H-pyrazole-5-carboxylate (Dye 4b analog)Ethanol235Ethyl 3-methyl-1H-pyrazole-4-carboxylate nih.gov
Ethyl 4-(2-(4-chlorophenyl)diazen-1-yl)-3-methyl-1H-pyrazole-5-carboxylate (Dye 4b analog)Ethanol322Azo group nih.gov
Alkyloxyphenyl-substituted dipyridylpyrazole silver(I) complexCH₂Cl₂~280-350Ligand-centered π → π* researchgate.net

Computational and Theoretical Investigations of 1h Pyrazole 4 Carbonyl Chloride

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT methods are employed to optimize molecular geometry, calculate vibrational frequencies, and understand electronic properties, which collectively determine the molecule's stability and behavior. researchgate.net

Theoretical calculations on related pyrazole structures are often performed using specific functionals and basis sets, such as PBE1PBE (PBE0) or B3LYP with basis sets like def2TZVP or 6-311G(d,p), to achieve a balance between computational cost and accuracy. bhu.ac.in These studies confirm that optimized structures correspond to true local minima on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. researchgate.net The stability of pyrazole derivatives is often enhanced by intramolecular interactions, such as hydrogen bonding, which can be identified and characterized through DFT calculations. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. bhu.ac.in In a reaction, electrons typically flow from the HOMO of one molecule to the LUMO of another. wikipedia.org For pyrazole derivatives, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Heterocyclic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Source
4,4-difluoro-4H-pyrazoleNot specified-2.0Not specifiedN/A
4-fluoro-4-methyl-4H-pyrazoleNot specified-1.3Not specifiedN/A
3-(2-furyl)-1H-pyrazole-5-carboxylic acidNot specifiedNot specified~4.458 researchgate.net

This table provides example data for related compounds to illustrate the typical values obtained from DFT calculations. Data for 1H-Pyrazole-4-carbonyl chloride is not explicitly available in the provided search results.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.in The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. bhu.ac.in

For pyrazole and its derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions. bhu.ac.in In the case of this compound, the MEP surface would be expected to show a significant region of positive potential around the carbonyl carbon atom due to the strong electron-withdrawing effects of the oxygen and chlorine atoms. This makes the carbonyl carbon the primary site for attack by nucleophiles. The nitrogen atoms of the pyrazole ring, particularly the pyridine-type nitrogen, would likely be regions of negative potential, making them potential sites for protonation or coordination to Lewis acids.

Computational Analysis of Reactivity Trends and Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, helping to understand and predict the reactivity of molecules under various conditions.

Prediction of Reactivity Towards Various Nucleophiles

The reactivity of this compound, an acyl chloride, is dominated by nucleophilic acyl substitution. The electrophilicity of the carbonyl carbon is the key determinant of its reactivity towards nucleophiles. As established by FMO theory, a lower LUMO energy corresponds to higher reactivity as an electrophile. wuxibiology.com The carbonyl chloride group significantly lowers the LUMO energy, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters.

Computational models can quantify this reactivity by calculating the LUMO energy and mapping the LUMO's distribution. For this compound, the LUMO is expected to be largely localized on the carbonyl carbon, confirming its role as the primary electrophilic center. By comparing the calculated LUMO energy with that of other acyl chlorides, a relative reactivity scale can be established.

Calculation of Activation Barriers for Key Transformations

A critical aspect of understanding reaction pathways is the calculation of activation energies (or activation barriers), which determine the rate of a chemical reaction. DFT calculations are frequently used to model the transition states of reactions and compute these barriers.

A relevant example from the literature is the study of the isomerization of N-substituted pyrazoles, a key transformation that can occur at high temperatures. [N/A] These studies show that such rearrangements can have high activation barriers, often in the range of 50-70 kcal/mol. [N/A] For reactions involving this compound, such as its reaction with a nucleophile, computational methods can be used to model the entire reaction coordinate, from reactants to products, including the high-energy transition state. This allows for the calculation of the activation barrier for the formation of the tetrahedral intermediate and its subsequent collapse to products. This information is invaluable for optimizing reaction conditions to achieve desired outcomes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models often use descriptors derived from computational chemistry, such as electronic, steric, and thermodynamic properties.

For pyrazole derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, a closely related concept, have been successfully applied to predict biological activity, such as anti-inflammatory or kinase inhibitory effects. neuroquantology.comnih.govnih.gov These studies correlate descriptors calculated via DFT with observed biological activities to build predictive models. nih.gov

While specific QSRR studies focusing solely on the chemical reactivity of this compound are not prominent in the searched literature, the principles are directly applicable. A QSRR model for a series of substituted pyrazole-4-carbonyl chlorides could be developed by:

Synthesizing a library of derivatives with varying substituents on the pyrazole ring.

Experimentally measuring their reaction rates with a standard nucleophile.

Calculating a set of theoretical molecular descriptors for each derivative using DFT.

Using statistical methods, such as multiple linear regression, to build a model that relates the descriptors to the observed reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized pyrazole-4-carbonyl chloride derivatives, guiding the design of new reagents with tailored reactivity for specific synthetic applications.

Structure Reactivity Relationships in Synthetic Design Utilizing 1h Pyrazole 4 Carbonyl Chloride

Impact of Pyrazole (B372694) Ring Substitution on Carbonyl Reactivity

The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. nih.gov Its electronic properties, and consequently the reactivity of substituents attached to it, can be finely tuned. The pyrazole nucleus is considered a π-excessive system, which generally makes it reactive towards electrophiles, particularly at the C4 position. chim.it However, the introduction of substituents can significantly alter this inherent reactivity.

The reactivity of the carbonyl chloride group at the C4 position is directly influenced by the electronic effects of substituents on the pyrazole ring. The carbonyl carbon is electrophilic, and its reactivity towards nucleophiles is modulated by the electron density of the pyrazole ring.

Electron-Withdrawing Groups (EWGs): When EWGs (e.g., nitro, cyano, haloalkyl groups) are present on the pyrazole ring, they decrease the electron density of the ring system. mdpi.com This inductive and/or mesomeric withdrawal of electron density enhances the electrophilicity of the C4-carbonyl carbon, making the carbonyl chloride more reactive towards nucleophilic attack. For instance, a strong EWG like a 2-pyridyl group at the N1 position can significantly increase the reactivity of the pyrazole scaffold. mdpi.comencyclopedia.pub

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy, amino groups) increase the electron density of the pyrazole ring. mdpi.com This has a deactivating effect on the carbonyl chloride, reducing its electrophilicity and thus its reactivity towards nucleophiles.

Steric and Electronic Factors Influencing Reaction Outcomes

The outcome of reactions involving 1H-pyrazole-4-carbonyl chloride is a delicate interplay of both steric and electronic factors. These factors determine not only the reaction rate but also the regioselectivity and chemoselectivity of the transformation.

Electronic Factors: As discussed, the electronic nature of substituents on the pyrazole ring is a primary determinant of the carbonyl group's reactivity. The nature of the nucleophile is equally important. Stronger nucleophiles will react more readily with the carbonyl chloride, even if it is deactivated by EDGs. Conversely, weaker nucleophiles may require a highly activated, EWG-substituted pyrazole ring for a successful reaction. In some cases, the electronic properties of a substituent can lead to alternative reaction pathways. For example, the presence of a 4-nitrophenyl group can favor resonance with the phenyl ring over the pyrazole ring, influencing subsequent reactions. acs.org

Steric Factors: Steric hindrance around the carbonyl chloride group can significantly impede the approach of a nucleophile. Bulky substituents at the C3 and C5 positions of the pyrazole ring can shield the C4-carbonyl group, slowing down or even preventing the reaction. Similarly, sterically demanding nucleophiles will react more slowly than smaller ones. For instance, reactions with sterically hindered amines or alcohols may require more forcing conditions. acs.org The regioselectivity of reactions with unsymmetrical reagents is also heavily influenced by steric effects, with the nucleophile preferentially attacking the less hindered carbonyl group in cases of di-substituted pyrazoles. acs.org

The following table illustrates how these factors can influence the synthesis of pyrazole derivatives.

Substituent at N1Substituent at C3/C5NucleophileExpected ReactivityPotential Outcome
HHAmmoniaHighFormation of 1H-pyrazole-4-carboxamide
PhenylMethylEthanolModerateFormation of Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
2-Pyridyl (EWG)HAniline (B41778)Very HighRapid formation of N-phenyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide mdpi.comencyclopedia.pub
tert-Butyl (Bulky)tert-Butyl (Bulky)Isopropanol (Bulky)Very LowReaction may not proceed or require harsh conditions

Rational Design Principles for Selective Functionalization Pathways

The principles of structure-reactivity relationships allow for the rational design of synthetic strategies to achieve selective functionalization of the pyrazole core. By carefully choosing substituents, chemists can direct reactions to specific sites and achieve desired molecular architectures.

One key aspect is the use of protecting groups. The N1 position of the pyrazole ring can be temporarily blocked with a suitable protecting group to prevent unwanted side reactions during the functionalization of the C4-carbonyl chloride. The choice of protecting group can also be used to modulate the electronic properties of the ring.

Furthermore, the interplay between different functional groups on the pyrazole ring can be exploited. For instance, a precursor molecule can be designed with a specific substituent that facilitates a desired transformation and can be subsequently modified or removed. This approach is central to the synthesis of complex, poly-functionalized pyrazole derivatives. The synthesis of pyrazole-carboxamides, for example, is a rationally designed process that starts from the corresponding carboxylic acid, which is converted to the more reactive carbonyl chloride to facilitate amide bond formation. nih.govnih.gov This strategy is employed in the creation of compounds with potential fungicidal or other biological activities. nih.gov

Optimization of Reaction Conditions Based on Structural Modifications

The structural modifications of the pyrazole ring necessitate the optimization of reaction conditions to ensure high yields and purity of the desired products. The choice of solvent, temperature, catalyst, and reaction time are all critical parameters that may need to be adjusted based on the specific steric and electronic properties of the starting materials.

For pyrazoles with deactivating, electron-donating groups or significant steric hindrance, more forcing reaction conditions are often required. This could involve higher temperatures, the use of microwave irradiation to accelerate the reaction, or the addition of a catalyst. researchgate.netresearchgate.net Conversely, for highly reactive pyrazoles with electron-withdrawing groups, milder conditions are preferable to avoid side reactions and decomposition. The reaction temperature might be lowered, and a less polar solvent could be used to temper the reactivity.

The choice of base is also crucial in many reactions involving this compound, particularly in acylation reactions with amines or alcohols. The base is required to neutralize the HCl generated during the reaction. For sterically hindered substrates, a non-nucleophilic, sterically hindered base might be optimal to avoid competition with the primary nucleophile.

The following table provides a general overview of how reaction conditions can be optimized.

Pyrazole Substituent TypeReactivityTypical Reaction Condition Adjustments
Strong Electron-WithdrawingHighLower temperature, shorter reaction time, mild base.
Electron-NeutralModerateRoom temperature or gentle heating, standard base (e.g., triethylamine).
Strong Electron-DonatingLowHigher temperature, longer reaction time, possibly a catalyst.
Sterically HinderedLowHigher temperature, microwave irradiation, stronger nucleophile, or catalyst. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Approaches for 1H-Pyrazole-4-carbonyl Chloride Production

The traditional synthesis of this compound often involves multi-step processes that can be inefficient and generate hazardous waste. scielo.br Recognizing the need for more environmentally friendly methods, researchers are actively pursuing greener synthetic routes. Modern approaches focus on microwave-assisted synthesis, solvent-free techniques, and other green chemistry principles to improve efficiency and reduce the environmental impact of producing pyrazole-based compounds. researchgate.net

One area of focus is the development of one-pot synthesis methods that combine several reaction steps into a single procedure, minimizing the need for purification of intermediates and reducing solvent usage. Additionally, research is underway to replace hazardous reagents, such as thionyl chloride, which is commonly used in the final chlorination step, with more benign alternatives. scielo.brmdpi.com The use of catalytic methods is also being explored to enhance the selectivity and efficiency of the synthesis, further contributing to a more sustainable production process. researchgate.net

Exploration of Novel Catalytic Systems for Derivatization Reactions

The reactivity of the carbonyl chloride group in this compound makes it an ideal starting point for creating a wide array of derivatives. Researchers are investigating new catalytic systems to facilitate these derivatization reactions, aiming for greater control over the reaction's outcome and the ability to create complex molecules with high precision.

For instance, phase transfer catalysts like PEG-400 have been successfully used in the reaction of 1-phenyl-1H-pyrazole-4-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) to produce isothiocyanate derivatives. researchgate.net This approach enhances the nucleophilic attack on the carbonyl chloride, improving reaction efficiency. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being employed to create complex pyrazole (B372694) derivatives with applications in agrochemicals and pharmaceuticals. rsc.org The development of more efficient and selective catalysts will continue to be a major driver of innovation in the use of this compound.

Application of this compound in Advanced Materials Chemistry

The unique chemical structure of this compound and its derivatives makes them promising candidates for applications in advanced materials science. The pyrazole ring system can be incorporated into polymers to enhance their thermal stability and mechanical strength, leading to the development of high-performance materials. scbt.com

Optoelectronic Materials: Pyrazole derivatives are being investigated for their potential use in optoelectronic devices. researchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the pyrazole ring makes them attractive for applications such as organic solar cells and nonlinear optical (NLO) materials. researchgate.netambeed.com

Polymers: The incorporation of the pyrazole moiety into polymer backbones can impart desirable properties. Research is ongoing to synthesize and characterize novel pyrazole-containing polymers for a variety of applications, including resins and coatings. scbt.comambeed.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new pyrazole-based compounds, researchers are turning to flow chemistry and automated synthesis platforms. nih.govclockss.org Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers several advantages, including improved safety, better process control, and the ability to scale up reactions more easily. nih.gov

Automated synthesis platforms, often coupled with high-throughput screening, allow for the rapid synthesis and evaluation of large libraries of pyrazole derivatives. clockss.orgepo.org This approach is particularly valuable in drug discovery and materials science, where identifying compounds with specific properties can be a time-consuming process. The integration of this compound into these automated systems will undoubtedly accelerate the pace of innovation in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-pyrazole-4-carbonyl chloride derivatives?

  • Methodological Answer : The synthesis typically involves hydrolysis of pyrazole-4-carboxylate esters to carboxylic acids, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride was synthesized via ethyl ester hydrolysis (H₂O/NaOH) and subsequent treatment with SOCl₂, achieving a 46.8% yield . Alternative routes may employ oxalyl chloride under anhydrous conditions to minimize side reactions.

Q. What analytical techniques are critical for characterizing pyrazole-4-carbonyl chloride intermediates and products?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity (>96% in some cases), while X-ray crystallography (e.g., single-crystal studies) resolves regiochemistry and dihedral angles in substituted derivatives .

Q. How are pyrazole-4-carbonyl chlorides utilized in cyclization reactions for heterocyclic compound synthesis?

  • Methodological Answer : These acyl chlorides act as electrophilic intermediates in forming amides or esters, enabling cyclization. For instance, phosphorous oxychloride (POCl₃) facilitates the cyclization of hydrazides into oxadiazoles at 120°C . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with pyrazole-carbonyl chlorides also generates triazole hybrids under mild conditions (50°C, THF/H₂O) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of pyrazole-4-carbonyl chlorides?

  • Methodological Answer : Key strategies include:

  • Catalyst Selection : Sodium ascorbate and CuSO₄ enhance click chemistry efficiency in functionalization steps .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates products with high purity (66% yield in triazole hybrids) .
  • Reagent Stoichiometry : Excess thionyl chloride (4 equivalents) ensures complete conversion of carboxylic acids to acyl chlorides .

Q. What experimental precautions are necessary for handling moisture-sensitive pyrazole-4-carbonyl chlorides?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (N₂/Ar). For example, CuAAC reactions require degassed solvents to prevent copper oxidation . Immediate use of freshly distilled SOCl₂ minimizes hydrolysis during chlorination .

Q. How do substituents on the pyrazole ring influence regioselectivity and reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. X-ray crystallography reveals that bulky substituents (e.g., phenyl rings) create steric hindrance, affecting dihedral angles (e.g., 79.25° in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) and reaction pathways .

Q. What computational tools aid in predicting the reactivity of pyrazole-4-carbonyl chlorides in complex syntheses?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. Molecular docking studies (e.g., COX-2 inhibitor design) model interactions between acyl chloride derivatives and biological targets, guiding functional group modifications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for similar pyrazole-4-carbonyl chloride syntheses?

  • Resolution : Variability arises from reagent purity, solvent choice, and workup methods. For example, reports 46.8% yield using SOCl₂, while achieves near-quantitative conversion with excess reagent. Systematic optimization (e.g., temperature, reaction time) and reproducibility checks across labs are critical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.